Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: Aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions.
Protection and Deprotection Steps: Tert-butyl groups are often used as protecting groups during synthesis to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: Both the aminomethyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmaceutical agent. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. For example, its spirocyclic structure might impart desirable mechanical or thermal properties to polymers or other materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane Derivatives: Compounds with similar spirocyclic cores but different functional groups.
Aminomethyl and Hydroxymethyl Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
What sets Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[25]octane-6-carboxylate apart is its combination of a spirocyclic core with both aminomethyl and hydroxymethyl functional groups
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h17H,4-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDQWFUPKCKTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CN)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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